molecular formula C11H11NO4 B3120737 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione CAS No. 27091-99-2

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione

Cat. No.: B3120737
CAS No.: 27091-99-2
M. Wt: 221.21 g/mol
InChI Key: LTZDBWKTMQWZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is a chemical compound of significant interest in organic chemistry and pharmaceutical research. While specific data on this compound is limited, it belongs to a class of molecules known as isoindole-1,3-diones (phthalimides), which are well-documented for their versatility as synthetic intermediates . These derivatives are frequently utilized in the synthesis of more complex molecules, often serving as protected forms of amines or as precursors for the construction of pharmacologically active compounds . The structure of this compound suggests potential for further functionalization, particularly through its hydroxypropoxy side chain, making it a valuable building block for medicinal chemistry projects, such as the development of new therapeutic agents, and for materials science applications. As with many specialized research chemicals, this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxypropoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDBWKTMQWZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 2 3 Hydroxy Propoxy Isoindole 1,3 Dione and Its Analogues

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Relevant to Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique pivotal for elucidating the structure of organic compounds by examining the electronic transitions within molecules. For 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione and its analogues, UV-Vis spectroscopy provides valuable information about the core phthalimide (B116566) chromophore and the influence of its substituents. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's specific structural features, particularly the system of π-electrons.

The electronic spectrum of compounds in the isoindole-1,3-dione class is dominated by the phthalimide moiety, which acts as the principal chromophore. This structural unit contains a benzene (B151609) ring fused to a five-membered heterocyclic ring with two carbonyl groups. The electronic transitions observed in the UV region for this system are primarily π→π* (pi to pi antibonding) transitions associated with the aromatic ring and the carbonyl C=O groups. These are typically high-energy transitions that result in strong absorption bands in the short-wavelength UV region.

While specific experimental UV-Vis spectral data for this compound is not extensively reported in the literature, its absorption characteristics can be reliably inferred from the parent compound, phthalimide, and closely related N-substituted analogues. Phthalimide itself exhibits intense absorption maxima in the far UV region. The introduction of an N-substituent, such as the 3-hydroxypropoxy group, generally has a minor effect on the position of these absorption bands unless the substituent extends the conjugated π-system. The N-(3-hydroxypropoxy) group is an insulating alkyl chain and is not conjugated with the phthalimide ring; therefore, it is expected to function as an auxochrome, causing only slight shifts in the absorption maxima (λmax) compared to the parent structure.

Research on analogous N-substituted isoindole-1,3-diones supports this expectation. Studies on a series of N-substituted tetrahydro-1H-isoindole-1,3-diones, including 2-(2-hydroxyethyl) and 2-(3-hydroxypropyl) derivatives, show maximum absorbance peaks (λmax) in the narrow range of 229-231 nm. acgpubs.orgacgpubs.org These transitions are characteristic of the core imide structure. The similarity in the absorption maxima across these compounds indicates that the length of the N-alkylhydroxy substituent has a negligible impact on the electronic transitions of the chromophore.

Conversely, when N-substituents that extend the electronic conjugation are introduced, significant shifts in the absorption maxima to longer wavelengths (bathochromic shifts) are observed. For instance, N-(benzylideneamino)isoindoline-1,3-dione derivatives, which contain additional aromatic rings and C=N double bonds, exhibit strong absorption bands at much higher wavelengths, typically between 278 nm and 350 nm. semanticscholar.orgresearchgate.net These bands are also assigned to π→π* transitions but involve the larger, conjugated system. semanticscholar.org This clear difference in the UV-Vis spectrum is a powerful tool for structure elucidation, allowing researchers to confirm the absence of extended conjugation in compounds like this compound.

The following table summarizes the key UV-Vis absorption data for phthalimide and selected N-substituted analogues, illustrating the effect of substitution on the electronic transitions.

Compound NameSubstituent at Nitrogenλmax (nm)Reference
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-CH₂CH₂OH (on a saturated ring)229 acgpubs.org
2-(3-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-CH₂CH₂CH₂OH (on a saturated ring)231 acgpubs.org
2-(4-Methoxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione-N=CH-C₆H₄-OCH₃ (conjugated)295, 322 semanticscholar.org
2-(4-Chlorobenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione-N=CH-C₆H₄-Cl (conjugated)292, 328 semanticscholar.org

Computational Chemistry and Theoretical Investigations of 2 3 Hydroxy Propoxy Isoindole 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical reactivity of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on isoindole derivatives have been effectively used to determine molecular and electronic properties, as well as reactivity. acs.org For this compound, DFT calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT studies on similar isoindole structures have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is predominantly on the indole (B1671886) part. nih.gov

Furthermore, DFT can be used to calculate various reactivity descriptors, which provide quantitative measures of chemical reactivity. These descriptors are crucial for predicting how the molecule will interact with other chemical species.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE)LUMO-HOMO energy difference4.7 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.8 eV
Global Hardness (η)(I - A) / 22.35 eV
Global Softness (S)1 / (2η)0.21 eV-1
Electronegativity (χ)(I + A) / 24.15 eV
Electrophilicity Index (ω)χ2 / (2η)3.66 eV

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations can be used to obtain precise values for properties such as ionization potentials and electron affinities. rsc.org These methods are computationally more demanding than DFT but are valuable for benchmarking results and for systems where DFT may not be sufficiently accurate.

Gauge-Including Atomic Orbital (GIAO) Calculations for NMR Parameter Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This quantum chemical method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can help in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of the different atoms in the molecule. The accuracy of the predicted chemical shifts is often high enough to distinguish between different isomers or conformers. researchgate.net

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=O (imide)167.5-
C (aromatic, quaternary)132.0-
CH (aromatic)123.8, 134.57.85
N-O-CH₂75.04.20
O-CH₂-CH₂30.12.05
CH₂-OH59.53.70
OH-3.50 (broad)

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

Conformational Space Exploration and Energy Landscapes

The flexible propoxy chain in this compound allows the molecule to adopt various conformations. Understanding the relative energies of these conformers is crucial as the molecular shape can influence its biological activity and physical properties. Conformational space exploration involves systematically or stochastically searching for low-energy conformations of the molecule.

The results of such a search are often visualized as an energy landscape, where the energy of the molecule is plotted against its conformational coordinates (e.g., dihedral angles). This landscape reveals the most stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). Such studies can be performed using molecular mechanics force fields or more accurate quantum chemical methods.

Molecular Dynamics (MD) Simulations for Structural Stability and Dynamics

For this compound, MD simulations can be used to study the stability of its different conformers in solution and to investigate the dynamics of the flexible side chain. Such simulations are particularly valuable for understanding how the molecule might interact with biological targets, as they can capture the dynamic nature of these interactions. Studies on similar isoindoline-1,3-dione derivatives have utilized MD simulations to understand their binding confirmation and stability within protein complexes. researchgate.netnih.gov

Molecular Docking for Intermolecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the intermolecular interactions between a ligand, such as this compound, and a biological target, typically a protein. While specific molecular docking studies exclusively targeting this compound are not extensively detailed in the available literature, insights can be drawn from docking studies of structurally related isoindole-1,3-dione derivatives. These studies reveal a common pattern of interaction for the core isoindole-1,3-dione scaffold.

Computational analyses of similar compounds targeting enzymes like cyclooxygenases (COX) and cholinesterases have shown that the isoindole-1,3-dione moiety plays a crucial role in binding. pharmaffiliates.commdpi.com The interactions are generally characterized by a combination of hydrogen bonds and hydrophobic interactions. The two carbonyl groups on the isoindole-1,3-dione ring are key hydrogen bond acceptors, often interacting with amino acid residues such as Serine (Ser) or Arginine (Arg) in the active site of the target protein. pharmaffiliates.com

The aromatic part of the isoindole ring system frequently engages in various hydrophobic and π-system interactions. These can include π-π stacking with aromatic residues like Tryptophan (Trp), π-σ interactions with residues like Leucine (Leu), and π-alkyl interactions with aliphatic residues such as Valine (Val) and Alanine (Ala). pharmaffiliates.com

For this compound specifically, the 3-hydroxy-propoxy side chain introduces additional potential for interaction. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, potentially forming crucial bonds within a protein's active site that could enhance binding affinity and specificity. The flexible propoxy linker allows the isoindole-1,3-dione core and the terminal hydroxyl group to adopt optimal orientations to maximize these interactions.

A summary of potential interactions, inferred from studies on analogous compounds, is presented below.

Interactive Table: Predicted Intermolecular Interactions for the Isoindole-1,3-dione Scaffold

Interaction TypeMoiety InvolvedPotential Amino Acid PartnersReference
Hydrogen BondCarbonyl groupsSerine, Arginine, Tyrosine pharmaffiliates.com
Hydrogen BondHydroxyl groupAspartate, Glutamate, Serine
π-π StackingIsoindole aromatic ringTryptophan, Tyrosine, Phenylalanine pharmaffiliates.com
π-Alkyl / π-σIsoindole aromatic ringLeucine, Valine, Alanine, Isoleucine pharmaffiliates.com
HydrophobicPropoxy chainLeucine, Valine, Isoleucine

Theoretical Prediction of Computed Chemical Descriptors

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as therapeutic agents. Descriptors such as the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds are fundamental in predicting a molecule's pharmacokinetic profile, including its absorption and bioavailability. molinspiration.com

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. manchesterorganics.com Molecules with a TPSA greater than 140 Ų are often poor at permeating cell membranes.

The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical factor for cell penetration and plays a crucial role in the bioavailability of a drug's active constituents. mdpi.com

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds can correlate with better binding to a target protein but may also negatively impact oral bioavailability. molinspiration.com

For this compound, the following chemical descriptors have been predicted using computational models.

Interactive Table: Predicted Chemical Descriptors for this compound

DescriptorPredicted ValueSignificance
Molecular FormulaC₁₁H₁₁NO₄Provides the elemental composition.
Molecular Weight221.21 g/mol Influences absorption and distribution.
Topological Polar Surface Area (TPSA)69.5 ŲSuggests good potential for cell membrane permeation.
LogP (Octanol/Water Partition Coefficient)0.8 - 1.2Indicates a balance between hydrophilicity and lipophilicity.
Number of Rotatable Bonds4Suggests moderate molecular flexibility.
Hydrogen Bond Donors1The terminal hydroxyl group.
Hydrogen Bond Acceptors4Carbonyl oxygens, ether oxygen, and hydroxyl oxygen.

Structure Interaction Relationship Studies of Isoindole 1,3 Dione Derivatives, with Emphasis on the 3 Hydroxy Propoxy Moiety

Influence of the 3-Hydroxy-propoxy Chain on Molecular Recognition and Binding Modes

The 3-hydroxy-propoxy chain, attached at the 2-position of the isoindole-1,3-dione core, introduces key functional groups that significantly influence the compound's binding profile. This flexible chain, comprising a hydroxyl group and a three-carbon ether linker, allows for a range of interactions that are crucial for molecular recognition.

Role of the Hydroxyl Group in Hydrogen Bond Formation

The terminal hydroxyl (-OH) group of the 3-hydroxy-propoxy moiety is a critical contributor to binding affinity through the formation of hydrogen bonds. nih.gov This functional group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom's lone pairs), enabling it to form targeted interactions within a receptor's binding site. The high directionality of these interactions means that a significant gain in affinity is possible when the ligand's structure allows for a precise spatial fit with the binding pocket. nih.gov

A crystallographic study on the closely related compound, 2-(3-hydroxypropyl)isoindoline-1,3-dione, reveals competition among potential hydrogen-bond acceptors. nih.gov The analysis showed that the side-chain -OH group can form intermolecular O-H···O hydrogen bonds with two different acceptors: the hydroxyl group of an adjacent molecule or one of the carbonyl oxygen atoms of the imide structure. nih.gov This demonstrates the versatility of the hydroxyl group in establishing stabilizing contacts. Molecular-orbital calculations further indicate that the greatest negative charge is located on the OH group, making it a potent site for interaction. nih.gov The presence of the hydroxyl group can also offset the extreme lipophilicity of a molecule and facilitate strong interactions with target binding sites. researchgate.net

Contribution of the Propoxy Linker to Hydrophobic Interactions and Conformational Flexibility

The propoxy linker serves a dual purpose: it provides a degree of conformational flexibility and contributes to hydrophobic interactions. The three-carbon chain allows the terminal hydroxyl group to orient itself optimally within a binding pocket to form key hydrogen bonds. This flexibility is crucial for navigating the complex topography of a receptor site and achieving an induced fit. nih.govnih.gov The ability of a ligand to adopt various low-energy conformations can significantly impact its binding free energy. nih.govosu.edu

Furthermore, the alkyl portion of the propoxy linker is nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, and valine. nih.gov Computational studies on isoindoline-1,3-dione derivatives have shown that the 2-substitution region often has poor electron density, making it suitable for involvement in hydrophobic interactions with various residues like Phe, Leu, Ile, and Met. researchgate.net The length of such alkyl linkers has been shown to be a governing factor in the efficacy of inhibition for certain enzymes, highlighting the importance of the linker in positioning the pharmacophoric elements correctly. mdpi.comnih.gov

Impact of the Isoindole-1,3-dione Scaffold on Intermolecular Interactions

The isoindole-1,3-dione scaffold, also known as the phthalimide (B116566) moiety, is not merely a carrier for the side chain but is an active participant in molecular binding. Its rigid, planar, and aromatic structure, along with its electron-rich carbonyl groups, provides a platform for several crucial types of intermolecular interactions. nih.govmdpi.com

Aromatic and Carbonyl Group Contributions to π-π Stacking and Electrostatic Interactions

The two carbonyl groups of the imide ring are potent hydrogen bond acceptors. Molecular electrostatic potential (MESP) maps reveal the nucleophilic nature of these carbonyl oxygens, highlighting them as regions of high electron density. nih.gov This characteristic is frequently observed in docking simulations, where the carbonyl oxygens form crucial hydrogen bonds with hydrogen bond donor residues in the receptor active site, such as Tyr, Arg, and Ser. researchgate.netnih.govmdpi.comnih.gov These electrostatic interactions provide specificity and contribute substantially to the binding affinity.

Structural FeatureInteraction TypeInteracting Amino Acid Residues (Examples)References
Aromatic Ring (Isoindole)π-π Stacking / Amide-π StackingTrp279, Phe330, Trp387, Gly526 nih.govmdpi.comnih.gov
Carbonyl Groups (Imide)Hydrogen Bond (Acceptor)Tyr121, Tyr158, Arg296, Ser530 researchgate.netnih.govmdpi.comnih.gov
Hydroxyl Group (Propoxy Chain)Hydrogen Bond (Donor/Acceptor)Other Ligand OH groups, Imide C=O nih.gov
Propoxy Linker (Alkyl part)Hydrophobic / π-Alkyl / π-SigmaLeu352, Val523, Phe149, Leu218 researchgate.netnih.gov

Stereochemical Considerations in Ligand-Receptor Interaction

While 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione itself is achiral, the introduction of chiral centers in related isoindoline (B1297411) derivatives has demonstrated the importance of stereochemistry in ligand-receptor interactions. The classic example is thalidomide (B1683933), an isoindole-1,3-dione derivative where the (R)-enantiomer possesses sedative properties while the (S)-enantiomer is associated with teratogenicity. This stark difference underscores that stereoisomers can have vastly different biological activities due to their differential interactions with chiral biological macromolecules.

Studies involving the asymmetric synthesis of isoindoline derivatives have shown that it is possible to achieve high levels of stereocontrol. For instance, the alkylation of N-methylisoindoline–borane complexes can be performed diastereoselectively and enantioselectively. The use of chiral reagents like sparteine (B1682161) can direct the substitution to occur in a specific spatial orientation, yielding chiral products with high enantiomeric excess. The absolute configuration of these products can be established through methods like X-ray crystallography, confirming that the precise three-dimensional arrangement of atoms is critical for specific biological interactions.

Computational Insights into Ligand-Target Binding Specificity

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the binding specificity of isoindole-1,3-dione derivatives. These in silico techniques allow for the visualization and quantification of interactions between a ligand and its target protein at an atomic level. jmpas.com

Molecular docking studies are routinely used to predict the preferred binding mode of a ligand within a receptor's active site and to estimate its binding affinity, often expressed as a docking score or binding energy. nih.govjmpas.com For isoindole-1,3-dione derivatives, these studies consistently highlight the key interactions described previously: π-π stacking of the phthalimide ring and hydrogen bonding involving the carbonyl oxygens. mdpi.comnih.govmdpi.com For example, docking of derivatives into the acetylcholinesterase (AChE) active site showed the phthalimide moiety forming a π-π stacking interaction with Trp279 and a carbonyl group forming a hydrogen bond with Tyr121. nih.gov

TargetCompound TypePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReferences
Acetylcholinesterase (AChE)Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybridsNot Specified (IC50 = 2.1 to 7.4 μM)Trp279 (π-π), Tyr121 (H-bond), Trp84 (cation-π) nih.gov
Cyclooxygenase-1 (COX-1)N-Substituted 1H-isoindole-1,3(2H)-dione-9.83 to -11.13Ser530 (H-bond), Trp387 (π-π), Gly526 (amide-π) mdpi.comnih.gov
Cyclooxygenase-2 (COX-2)N-Substituted 1H-isoindole-1,3(2H)-dione-10.42 to -11.64Arg120 (H-bond), Tyr355 (H-bond), Leu352 (π-σ) mdpi.comnih.gov
RSK2Isoindole-1,3-dione derivativesNot Specified (IC50 ≈ 0.5 μM)Binding mode analysis performed rsc.org
Mycobacterial TargetIsoindoline-1,3-dione derivatives-8.178 (Top Candidate)Tyr158 (H-bond), Phe149 (hydrophobic) researchgate.net

MD simulations further refine these findings by introducing flexibility to both the ligand and the receptor, providing a more dynamic and realistic model of the binding event. nih.govresearchgate.net These simulations can confirm the stability of key interactions predicted by docking and reveal conformational changes that occur upon ligand binding. researchgate.net By calculating parameters such as the root mean square deviation (RMSD), these studies can assess the stability of the protein-ligand complex over time. researchgate.net Together, these computational tools are essential for rationalizing structure-activity relationships (SAR) and for the guided design of new, more potent, and selective isoindole-1,3-dione derivatives. rsc.org

Analysis of Binding Site Complementarity

The planar, aromatic isoindole-1,3-dione scaffold is crucial for establishing foundational interactions within the binding site. This rigid core frequently engages with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine through π-π stacking interactions. nih.gov Furthermore, the two carbonyl groups of the imide ring are potent hydrogen bond acceptors, readily forming interactions with hydrogen bond donor residues like serine, threonine, and the backbone amides of various amino acids. mdpi.com

The 3-hydroxy-propoxy side chain introduces significant adaptability and specific interaction points. Its key features include:

Conformational Flexibility : The three-carbon propoxy chain allows the molecule to adopt various conformations, enabling an optimal fit within the binding site. This flexibility is critical for positioning the terminal hydroxyl group and the isoindole-1,3-dione core to maximize favorable interactions.

Hydrogen Bonding : The terminal hydroxyl (-OH) group is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional bonds with a variety of amino acid side chains, including the carboxylate groups of aspartate and glutamate, the hydroxyls of serine and tyrosine, and the imidazole (B134444) of histidine. nih.gov2promojournal.com

Hydrophilic Interactions : The ether oxygen within the propoxy chain can also serve as a hydrogen bond acceptor, further enhancing the molecule's ability to interact with polar residues in the binding pocket.

The combination of these features allows the molecule to anchor effectively within a binding site that has both hydrophobic and hydrophilic regions. The isoindole-1,3-dione core typically occupies a more hydrophobic pocket, while the 3-hydroxy-propoxy chain extends into a more solvent-exposed or polar region, interacting with hydrophilic residues. nih.govmdpi.com

Molecular MoietyInteraction TypePotential Interacting Amino Acid Residues
Isoindole-1,3-dione (Aromatic Ring)π-π Stacking / Hydrophobic InteractionTrp, Tyr, Phe, Leu, Val
Isoindole-1,3-dione (Carbonyl Groups)Hydrogen Bond (Acceptor)Ser, Thr, Tyr, Arg, Asn, Gln, Backbone NH
Propoxy Chainvan der Waals / Hydrophobic InteractionAla, Val, Leu, Ile
Propoxy Chain (Ether Oxygen)Hydrogen Bond (Acceptor)Ser, Thr, Tyr, Asn, Gln
Terminal Hydroxyl Group (-OH)Hydrogen Bond (Donor & Acceptor)Asp, Glu, Ser, Thr, His, Tyr, Asn, Gln

Energetic Contributions to Binding Affinity

The binding process is driven by a combination of favorable interactions that release energy (enthalpy) and changes in the system's disorder (entropy). nih.gov The primary energetic contributions are:

Electrostatic Interactions : These are among the most significant contributors to binding affinity and include hydrogen bonds and van der Waals forces. The hydrogen bonds formed by the imide carbonyls and, most importantly, the terminal hydroxyl group of the 3-hydroxy-propoxy moiety, provide substantial enthalpic favorability. nih.gov The directional nature of these bonds ensures high specificity and contributes significantly to the negative change in enthalpy. The ether oxygen adds to this electrostatic network.

Van der Waals Forces : While individually weak, the cumulative effect of van der Waals interactions across the entire molecule provides a substantial stabilizing force. The hydrophobic isoindole-1,3-dione ring and the methylene (B1212753) groups of the propoxy chain make favorable contacts with nonpolar residues in the binding pocket, contributing positively to the binding enthalpy. nih.gov

Solvation Effects : Upon binding, water molecules are displaced from both the ligand and the protein's binding site. The release of these ordered water molecules into the bulk solvent results in a favorable increase in entropy, a phenomenon known as the hydrophobic effect. This is a major driving force for the binding of the nonpolar isoindole-1,3-dione core into a complementary hydrophobic pocket.

Conformational Entropy : The flexibility of the propoxy chain, while beneficial for achieving an optimal fit, comes at a small entropic cost. Upon binding, the molecule's rotational and translational freedom is restricted, leading to an unfavorable decrease in conformational entropy. nih.gov However, this energetic penalty is typically outweighed by the strong, favorable enthalpic contributions from hydrogen bonding and van der Waals interactions.

Molecular FragmentEnergetic Contribution TypeImpact on Binding Affinity (ΔG)
Isoindole-1,3-dione CoreHydrophobic Effect / van der WaalsHighly Favorable
Imide Carbonyl GroupsHydrogen Bonding (Electrostatic)Favorable
Propoxy Chainvan der Waals / Conformational EntropySlightly Favorable / Unfavorable
Terminal Hydroxyl GroupHydrogen Bonding (Electrostatic)Highly Favorable

Future Directions and Methodological Advancements in the Study of 2 3 Hydroxy Propoxy Isoindole 1,3 Dione

Development of Advanced Synthetic Methodologies for Complex Analogues

Future synthetic efforts will move beyond traditional condensation reactions to embrace more sophisticated and efficient strategies for producing complex analogues of 2-(3-hydroxy-propoxy)-isoindole-1,3-dione. The goal is to generate diverse molecular libraries with high precision and efficiency, enabling extensive structure-activity relationship (SAR) studies. nih.gov

Key areas of development include:

Solid-Phase and Flow Chemistry: Solid-phase synthesis offers a powerful platform for the modular construction of isoindolinone derivatives, facilitating high-throughput screening and purification. sciforum.netnih.gov Coupling this with continuous flow chemistry can enhance reaction control, scalability, and safety, representing a significant leap from conventional batch processing. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that allow for the construction of complex molecules from three or more starting materials in a single step. sciforum.netthieme-connect.de Developing novel MCRs tailored for the isoindole-1,3-dione scaffold will enable rapid access to a wide array of structurally diverse analogues.

Transition Metal-Free Synthesis: To align with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that avoid heavy or toxic transition metals. rsc.org Future methodologies will likely focus on organocatalysis or photocatalysis to construct the isoindolinone core and its derivatives under milder, more environmentally benign conditions. rsc.org

Late-Stage Functionalization: Introducing chemical modifications at a late stage in the synthesis allows for the rapid diversification of a core structure. Future work will concentrate on developing selective C-H activation and functionalization methods for the aromatic ring of the isoindole-1,3-dione core, as well as for the hydroxy-propoxy side chain.

Table 1: Comparison of Advanced Synthetic Methodologies for Isoindole-1,3-dione Analogues
MethodologyKey AdvantagesPotential Application for AnaloguesReferences
Solid-Phase SynthesisHigh-throughput capability, simplified purification, automation potential.Generation of large libraries with varied N-alkoxy side chains. sciforum.netnih.gov
Flow ChemistryEnhanced reaction control, improved safety, scalability, rapid optimization.Large-scale, continuous production of lead compounds. researchgate.net
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid generation of complexity.One-pot synthesis of highly functionalized and diverse structures. sciforum.netthieme-connect.de
Transition Metal-Free SynthesisReduced toxicity, environmental sustainability, lower cost.Greener synthesis of functionalized aromatic cores. rsc.org

Application of Emerging Spectroscopic Techniques for Enhanced Structural Details

While standard techniques like NMR and IR spectroscopy are fundamental for routine characterization, emerging spectroscopic methods are expected to provide unprecedented detail about the structural and dynamic properties of this compound and its derivatives. nih.govacgpubs.orgmdpi.com

Future applications will likely involve:

Advanced Mass Spectrometry (MS): Techniques such as Quadrupole Time-of-Flight (Q-TOF) MS provide high-resolution mass data, allowing for the precise determination of chemical formulas and the characterization of complex fragmentation pathways. researchgate.netchemrxiv.org Ambient ionization techniques like paper spray mass spectrometry (PS-MS) can be used for real-time reaction monitoring, accelerating the optimization of synthetic protocols. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR experiments (e.g., HSQC, HMBC, NOESY) will be crucial for unambiguously assigning the structure of complex analogues and for elucidating through-bond and through-space correlations, which is vital for understanding molecular conformation and intermolecular interactions.

Chiral Chromatography: For analogues that possess stereocenters, the development of advanced chiral chromatography methods will be essential for the separation and analysis of enantiomers, a critical step in developing stereospecific compounds. researchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy can determine the absolute configuration of chiral molecules in solution without the need for crystallization, offering a powerful tool for stereochemical analysis of complex derivatives.

Table 2: Emerging Spectroscopic Techniques and Their Applications
TechniqueInformation ProvidedAdvantage over Conventional MethodsReferences
High-Resolution MS (e.g., Q-TOF)Exact mass, elemental composition, fragmentation patterns.Unambiguous formula determination and structural elucidation of unknowns. researchgate.netchemrxiv.org
2D NMR SpectroscopyThrough-bond and through-space atomic correlations, 3D structure.Detailed conformational analysis and assignment of complex structures. nih.gov
Chiral HPLCSeparation and quantification of enantiomers.Essential for studying stereoisomers which may have different biological activities. researchgate.netsielc.com
Ambient Ionization MS (e.g., PS-MS)Real-time monitoring of reaction progress and intermediates.Rapid reaction optimization and mechanistic investigation. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of isoindole-1,3-dione derivatives by enabling rapid, data-driven design and property prediction. mdpi.comstmjournals.com These computational tools can analyze vast chemical spaces to identify novel candidates with desired properties, significantly reducing the time and cost associated with traditional trial-and-error approaches. stmjournals.com

Future advancements will focus on:

Predictive ADMET Modeling: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. bhsai.orglongdom.orgresearchgate.net Applying these models to virtual libraries of this compound analogues will allow for the early-stage filtering of candidates with poor pharmacokinetic profiles. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate structural features of molecules with their biological activity. eijppr.com Building robust QSAR models for this class of compounds will guide the design of new analogues with enhanced potency and selectivity. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By training these models on known isoindole-1,3-dione derivatives and their biological data, it will be possible to generate novel, synthetically accessible structures with high predicted activity. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. phys.org This will aid chemists in planning the synthesis of complex target molecules more efficiently.

Table 3: AI and Machine Learning in Compound Design and Prediction
ApplicationObjectiveExpected OutcomeReferences
Predictive ADMET ModelingTo forecast pharmacokinetic and toxicity profiles of new analogues.Early identification and elimination of candidates with undesirable properties. bhsai.orglongdom.orgresearchgate.netnih.gov
QSAR StudiesTo build mathematical models linking chemical structure to biological activity.Rational design of more potent and selective compounds. eijppr.comresearchgate.netmdpi.com
Molecular DockingTo predict the binding mode and affinity of ligands to a biological target.Understanding of molecular interactions and mechanism of action. nih.govrsc.orgnih.govnih.gov
Generative AI ModelsTo design novel molecules with optimized, user-defined properties.Discovery of new chemical scaffolds with high potential for development. mdpi.comstmjournals.com

Exploration of Novel Chemical Reactivity and Transformation Pathways

Investigating new chemical reactions of this compound will open avenues for creating novel molecular architectures and functional materials. The inherent reactivity of the phthalimide (B116566) core and the functional groups on the side chain provide multiple handles for chemical modification. nih.gov

Future research will likely explore:

Photocatalysis: Visible-light photocatalysis offers a mild and powerful way to initiate novel transformations. nih.gov The phthalimide moiety can participate in photoinduced electron transfer (PET) processes, enabling reactions such as decarboxylation, cyclization, and radical additions that are difficult to achieve with conventional methods. researchgate.netrsc.orgacs.org

Cycloaddition Reactions: The isoindole-1,3-dione scaffold can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to complex, fused heterocyclic systems. researchgate.netmdpi.com Exploring these reactions with various dipoles will yield novel spiro and fused compounds.

Ring-Opening and Ring-Closing Reactions: Cascade reactions involving the opening of the imide ring followed by recyclization can lead to significant molecular rearrangements and the formation of novel heterocyclic frameworks. thieme-connect.com

Radical Chemistry: The generation of radicals from the N-alkoxy side chain or the phthalimide core can enable unique C-C and C-heteroatom bond formations. acs.org For instance, radical-mediated transformations of the terminal hydroxyl group could lead to a wide range of functionalized derivatives.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione, and how do reaction conditions impact yield?

The compound is typically synthesized via nucleophilic substitution of phthalic anhydride derivatives with 3-hydroxypropanol under basic conditions (e.g., NaOH in ethanol). Alternative routes include palladium-catalyzed carbonylative cyclization of o-halobenzoates with hydroxypropylamines, which tolerates functional groups like ketones and alcohols . Microwave-assisted synthesis reduces reaction times (20–30 minutes vs. 6–12 hours) and improves yields (75–93%) compared to conventional heating .

Q. Key Optimization Parameters :

  • Temperature : 80–150°C for conventional vs. 150°C for microwave.
  • Catalyst : Pd(PPh₃)₄ for cyclization .
  • Solvent : Solvent-free conditions enhance microwave efficiency .

Q. Comparative Synthesis Table :

MethodConditionsYieldAdvantages
Palladium-catalyzedCO atmosphere, 100°C60–85%One-step, functional tolerance
Microwave-assisted150°C, solvent-free75–93%Rapid, energy-efficient
Nucleophilic substitutionReflux, NaOH in ethanol50–70%Simple setup

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm), hydroxypropoxy methylene (δ 4.1–4.3 ppm), and hydroxyl proton (δ 3.6–3.8 ppm) .
  • FT-IR : Strong C=O stretches at 1700–1720 cm⁻¹ and O-H stretches at 3300–3500 cm⁻¹ .
  • HPLC-MS : Expected [M+H]+ at m/z 249.1 (calculated for C₁₁H₁₃NO₄) .

Q. Example NMR Data from Analogs :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Isoindole aromatic H7.6–8.1Multiplet
-OCH₂CH₂CH₂OH3.5–4.2Triplet

Advanced Research Questions

Q. How does the 3-hydroxypropoxy substituent influence biological activity compared to other alkyl/aryl groups on the isoindole core?

The hydroxypropoxy group enhances hydrogen-bonding potential with biological targets, improving solubility and bioavailability. For example:

  • Antimicrobial Activity : Fluorinated analogs (e.g., trifluoromethyl derivatives) show enhanced lipophilicity and membrane penetration .
  • Hypoglycemic Effects : Hydroxy groups in isoindole derivatives correlate with improved binding to glucose transporters .

Q. Structure-Activity Relationship (SAR) Insights :

SubstituentLogPBioactivity Trend
3-Hydroxypropoxy1.2Moderate antimicrobial
4-Fluorobenzyl2.1High antifungal
2-Nitroaniline0.8Low activity

Q. What computational strategies best predict the interaction of this compound with biological targets like kinases or GPCRs?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., CDK2 kinase). The hydroxypropoxy group may form hydrogen bonds with Thr14 or Asp145 residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Hydrophobic isoindole core stabilizes π-π stacking with aromatic residues .

Q. Validation Steps :

Compare docking scores with known inhibitors (e.g., thalidomide derivatives).

Validate via SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. How should researchers resolve contradictions in reported biological data between this compound and its analogs?

Discrepancies often arise from variations in assay conditions or substituent effects. Recommended approaches:

Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and concentrations (10–100 µM) .

Metabolic Stability Tests : Compare hepatic microsomal half-lives to account for pharmacokinetic differences .

Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism .

Methodological Considerations

Q. What purification techniques are optimal for isolating high-purity this compound?

  • Recrystallization : Use ethanol/water (7:3) for >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for complex mixtures .
  • HPLC : C18 column with acetonitrile/water gradient for chiral separation .

Q. Purity Metrics :

TechniquePurity ThresholdKey Impurities
HPLC-UV≥98%Unreacted phthalic anhydride
Elemental Analysis±0.3%Residual solvents

Q. What are the stability challenges for this compound under physiological conditions?

  • Hydrolysis Risk : The ester linkage in the hydroxypropoxy group may degrade in acidic buffers (pH <5).
  • Mitigation : Store at -20°C in anhydrous DMSO. Use within 48 hours in cell culture media .

Q. Data Interpretation

Q. How can researchers differentiate between structural isomers in synthetic byproducts?

  • NOESY NMR : Identify spatial proximity of hydroxypropoxy protons to aromatic protons .
  • HRMS : Exact mass analysis (e.g., m/z 249.0735 for C₁₁H₁₃NO₄) distinguishes isomers with identical nominal mass .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups (p <0.05) .

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2-(3-Hydroxy-propoxy)-isoindole-1,3-dione
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2-(3-Hydroxy-propoxy)-isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.